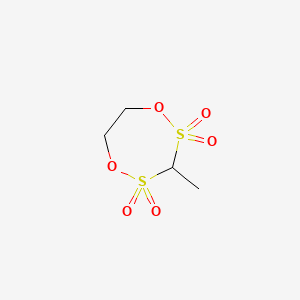

1,5,2,4-Dioxadithiepane, 3-methyl-, 2,2,4,4-tetraoxide

Cat. No. B3059393

Key on ui cas rn:

99591-80-7

M. Wt: 216.2 g/mol

InChI Key: XPMXSCXQTAOMAE-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US04950768

Procedure details

The reaction procedure described in Example XIII for the preparation of trimethylene 1,1-ethanedisulfonate was followed, substituting for the 1,3-propane diol used in Example XIII, ethylene glycol (5.0 gram, 0.008 mole). The reaction mixture was stirred for 3 hours at room temperature, the solid amine hydrochloride residue removed, and the filtrate roto-evaporated to remove glyme. The crude product obtained was redissolved in a minimum amount of methylene chloride, and subsequent addition of cyclohexane produced white crystals immediately. Several crops of crystals totaling 5.84 grams were obtained after further addition of cyclohexane and refrigeration. Further recrystallization of the material resulted in a total of 4.37 grams of product, representing a 25.2% yield. The product melting point was between 92° C. and 93° C. Product identification was confirmed by IR spectral features relating to CH3CH and SO2 and proton NMR features relating to CH, CH2 and CH3.

Name

trimethylene 1,1-ethanedisulfonate

Quantity

0 (± 1) mol

Type

reactant

Reaction Step One

Name

Yield

25.2%

Identifiers

|

REACTION_CXSMILES

|

[CH:1]1([S:11](=[O:13])(=[O:12])[O:10][CH2:9]C[CH2:7][O:6][S:3]1(=[O:5])=[O:4])[CH3:2].C(O)CCO.C(O)CO>C(Cl)Cl.C1CCCCC1>[CH:1]1([S:3](=[O:4])(=[O:5])[O:6][CH2:7][CH2:9][O:10][S:11]1(=[O:12])=[O:13])[CH3:2]

|

Inputs

Step One

|

Name

|

trimethylene 1,1-ethanedisulfonate

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C1(C)S(=O)(=O)OCCCOS1(=O)=O

|

Step Two

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(CCO)O

|

Step Three

|

Name

|

|

|

Quantity

|

5 g

|

|

Type

|

reactant

|

|

Smiles

|

C(CO)O

|

Step Four

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

C(Cl)Cl

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

C1CCCCC1

|

Step Five

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

C1CCCCC1

|

Conditions

Temperature

|

Control Type

|

AMBIENT

|

Stirring

|

Type

|

CUSTOM

|

|

Details

|

The reaction mixture was stirred for 3 hours at room temperature

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The reaction procedure

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the solid amine hydrochloride residue removed

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the filtrate roto-evaporated

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to remove glyme

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The crude product obtained

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

were obtained

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

Further recrystallization of the material

|

Outcomes

Product

Details

Reaction Time |

3 h |

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C1(C)S(=O)(=O)OCCOS1(=O)=O

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| AMOUNT: MASS | 4.37 g | |

| YIELD: PERCENTYIELD | 25.2% |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |